

2-Ethyl-5-nitropyridine CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Ethyl-5-nitropyridine**

Cat. No.: **B1587371**

[Get Quote](#)

An In-Depth Technical Guide to **2-Ethyl-5-nitropyridine** (CAS: 31557-73-0): Properties, Synthesis, and Applications in Modern Chemistry

Introduction

As a cornerstone of heterocyclic chemistry, the pyridine scaffold is a privileged structural motif, particularly within drug design and materials science.^{[1][2]} Among its numerous derivatives, **2-Ethyl-5-nitropyridine** emerges as a compound of significant interest. Its architecture, featuring an activating ethyl group and a versatile nitro functional group, positions it as a valuable intermediate for constructing more complex molecular frameworks. The strategic placement of these groups allows for a wide range of chemical transformations, making it a key building block for researchers and synthetic chemists.

This guide serves as a comprehensive technical resource for professionals in research, development, and drug discovery. It moves beyond a simple recitation of data to provide field-proven insights into the compound's properties, a validated synthesis strategy with mechanistic explanations, and an exploration of its applications, grounded in established chemical principles.

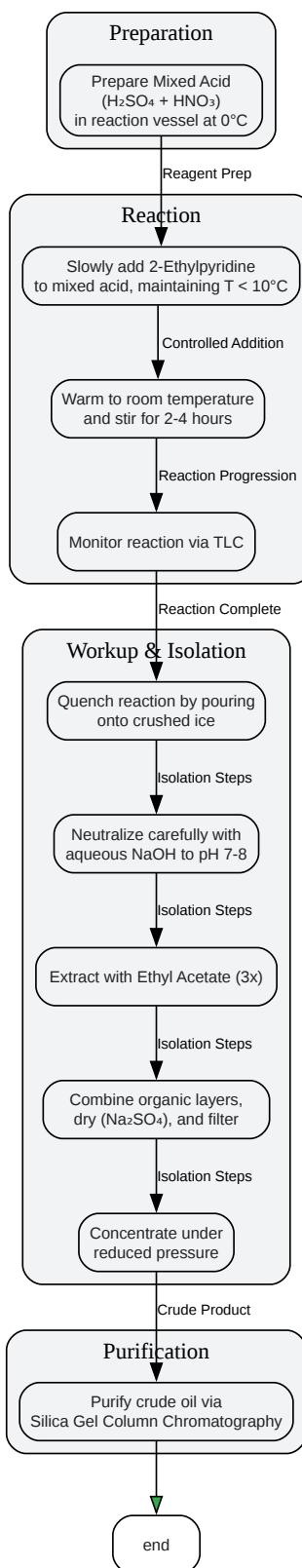
Part 1: Core Chemical and Physical Properties

Accurate identification and understanding of a compound's physical properties are the foundation of any successful research endeavor. **2-Ethyl-5-nitropyridine** is identified by the CAS Number 31557-73-0.^{[3][4][5]} Its fundamental properties are summarized below.

Property	Value	Source(s)
CAS Number	31557-73-0	[3] [4] [5]
Molecular Formula	C ₇ H ₈ N ₂ O ₂	[3] [4] [6]
Molecular Weight	152.15 g/mol	[4]
Boiling Point	248 °C	[4]
Density	1.195 g/cm ³	[4]
SMILES	--INVALID-LINK-- (c1cnc(CC)cc1)[O-]	[3]
InChIKey	Not readily available	

Due to its classification as Dangerous Goods for transport (UN 2811, Class 6.1), it is imperative to handle this compound with the appropriate safety protocols, which will be detailed later in this guide.[\[3\]](#)

Part 2: Synthesis Strategy and Experimental Protocol


The synthesis of substituted nitropyridines is a well-established yet nuanced area of organic chemistry. A logical and efficient pathway to **2-Ethyl-5-nitropyridine** is the direct electrophilic nitration of 2-ethylpyridine.

Mechanistic Rationale

The choice of direct nitration is based on fundamental principles of electrophilic aromatic substitution on pyridine rings. The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic attack. However, the 2-position ethyl group is an electron-donating group, which activates the ring and directs incoming electrophiles to the ortho and para positions (positions 3 and 5). While a mixture of regioisomers is expected, the 5-position (para to the ethyl group) is sterically accessible and electronically favored, making **2-Ethyl-5-nitropyridine** a significant product. The reaction requires strong acidic conditions (a mixture of nitric and sulfuric acids, "mixed acid") to generate the highly reactive nitronium ion (NO₂⁺) electrophile.

Detailed Synthesis Workflow

The following diagram outlines the key stages of the synthesis, from starting material to purified product.

[Click to download full resolution via product page](#)

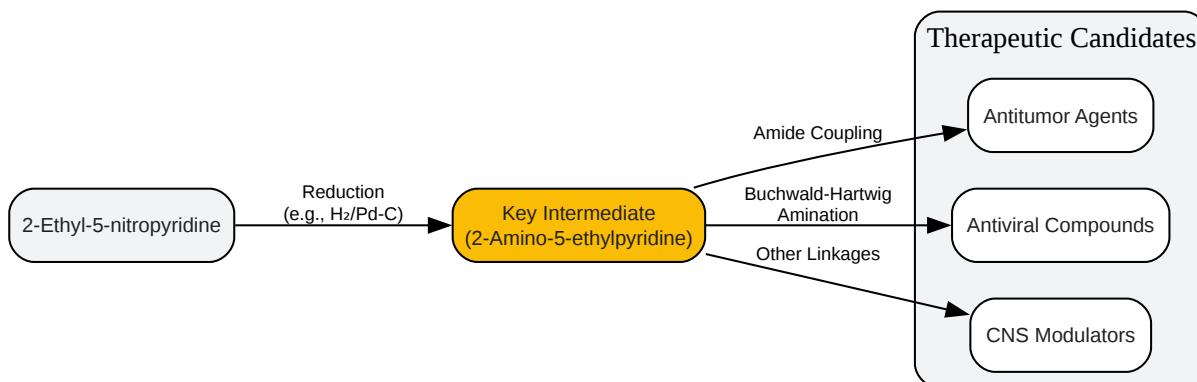
Caption: Synthetic workflow for **2-Ethyl-5-nitropyridine**.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, where each step is designed to maximize yield and purity while ensuring safety.

- **Reagent Preparation (Self-Validation: Safety & Reactivity Control):** In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (3 equivalents). Cool the flask to 0°C in an ice-salt bath. Causality: Pre-cooling the strong acid is critical to safely manage the highly exothermic addition of nitric acid. Slowly add fuming nitric acid (1.2 equivalents) dropwise, ensuring the internal temperature does not exceed 10°C.
- **Reaction Execution (Self-Validation: Isomer Control):** To the prepared mixed acid, add 2-ethylpyridine (1 equivalent) dropwise via the dropping funnel, maintaining the internal temperature below 10°C. Causality: Slow addition at low temperature minimizes the formation of undesired byproducts and allows for effective heat dissipation. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
- **Reaction Monitoring (Self-Validation: Endpoint Determination):** Monitor the reaction's progress by taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is complete when the starting material spot is consumed.
- **Workup and Isolation (Self-Validation: Product Recovery):** Carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. Causality: This quenching step safely dilutes the acid and dissipates heat. Slowly neutralize the cold solution by adding a saturated aqueous solution of sodium hydroxide or sodium carbonate until the pH reaches 7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL for a 10g scale reaction).
- **Drying and Concentration (Self-Validation: Purity):** Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil.
- **Purification (Self-Validation: Isomer Separation):** Purify the crude oil using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. Causality:

Chromatography is essential to separate the desired **2-Ethyl-5-nitropyridine** from other constitutional isomers that may have formed during the reaction.


Part 3: Applications in Drug Discovery and Chemical Synthesis

Nitropyridines are powerful intermediates primarily because the nitro group can be readily transformed into other functional groups, most notably an amine.^[1] This opens up a vast chemical space for derivatization.

Role as a Key Building Block

The primary application of **2-Ethyl-5-nitropyridine** is as a precursor to 2-amino-5-ethylpyridine. The reduction of the nitro group is typically achieved with high efficiency using standard methods such as catalytic hydrogenation ($H_2/Pd-C$) or chemical reduction (Fe/HCl , $SnCl_2$). This resulting aminopyridine is a valuable synthon for introducing the 2-ethylpyridine moiety into target molecules.

The strategic value of this transformation is illustrated below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthonix, Inc > 31557-73-0 | 2-Ethyl-5-nitropyridine [synthonix.com]
- 4. 2-ETHYL-5-NITROPYRIDINE | 31557-73-0 [m.chemicalbook.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. 2-Ethyl-5-nitropyridine | C7H8N2O2 | CID 4586382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Ethyl-5-nitropyridine CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1587371#2-ethyl-5-nitropyridine-cas-number-and-properties\]](https://www.benchchem.com/product/b1587371#2-ethyl-5-nitropyridine-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com